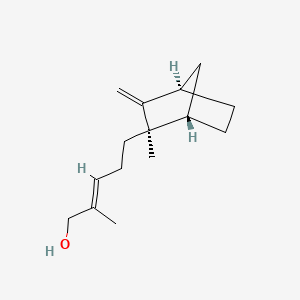

trans-beta-Santalol

Description

Structure

3D Structure

Properties

CAS No. |

37172-32-0 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15+/m1/s1 |

InChI Key |

OJYKYCDSGQGTRJ-BFONTGBQSA-N |

Isomeric SMILES |

C/C(=C\CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

boiling_point |

309.00 to 310.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Biosynthesis of Trans Beta Santalol

Farnesyl Diphosphate (B83284) Synthase (FDS/FPPS)

Farnesyl Diphosphate Synthase (FDS), also known as Farnesyl Pyrophosphate Synthase (FPPS), is the enzyme responsible for catalyzing the sequential head-to-tail condensation reactions that produce FPP. researchgate.netnih.govproteopedia.org It facilitates the addition of two IPP molecules to one molecule of DMAPP. researchgate.netnih.gov This enzyme is a key player in isoprenoid biosynthesis, supplying the direct precursor for a vast array of essential metabolites, including sterols, dolichols, and carotenoids, in addition to sesquiterpenes. researchgate.net FDS typically exists as a homodimer and contains highly conserved aspartate-rich motifs that are crucial for binding its substrates, the allylic diphosphate (DMAPP or GPP) and IPP. researchgate.net The catalytic mechanism involves the ionization of the allylic diphosphate to form a carbocation, which then undergoes an electrophilic attack on the double bond of IPP, followed by deprotonation to form the elongated chain.

Methylerythritol Phosphate (MEP) Pathway and Dimethylallyl Diphosphate (DMAPP) Generation

Santalene Synthase (STS/SaSSY)

Once FPP is synthesized, the next critical step in the formation of trans-beta-santalol is the cyclization of this linear precursor into a complex ring structure. This reaction is catalyzed by Santalene Synthase (STS), specifically the isoform found in Santalum album, often denoted as SaSSY. nih.govnih.govnih.gov SaSSY is a terpene cyclase that converts (E,E)-FPP into a mixture of sesquiterpene olefins. nih.govmdpi.comnih.gov The primary products of SaSSY are α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene. nih.govmdpi.comnih.gov The catalytic mechanism of santalene synthase is a complex process involving the ionization of the diphosphate group from FPP to generate a farnesyl carbocation. This reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements, guided by the enzyme's active site, to produce the characteristic santalene and bergamotene (B12702309) skeletons. uniprot.org The final step in the formation of this compound involves the hydroxylation of these santalene products by cytochrome P450 monooxygenases. nih.govoup.com

Cytochrome P450 Monooxygenases (e.g., CYP736A167, CYP76F Subfamily)

The final and crucial step in the biosynthesis of santalols is the oxidation of their precursor santalenes, a reaction catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are a large and diverse group of proteins that play a vital role in the synthesis of many plant secondary metabolites. mdpi.com In sandalwood, two key subfamilies of CYPs have been identified as being instrumental in santalol (B192323) production: CYP736A and CYP76F. oup.comnih.gov

Initially, research identified the CYP76F subfamily as responsible for the hydroxylation of santalenes (α-, β-, and epi-β-santalene) and bergamotene. plos.org Functional characterization of nine genes from this subfamily revealed their ability to produce santalols and bergamotol. plos.org However, these enzymes primarily yielded the (E)-stereoisomers of santalols, which are considered minor components of sandalwood oil. oup.com

Subsequent research led to the discovery of SaCYP736A167, a member of the CYP736A subfamily. oup.com This enzyme was found to be responsible for the synthesis of the more abundant and commercially desirable (Z)-stereoisomers of α- and β-santalol, as well as (Z)-α-exo-bergamotol and (Z)-epi-β-santalol. nih.govmdpi.com The discovery of SaCYP736A167 was a significant breakthrough in understanding the complete biosynthetic pathway of the major components of sandalwood oil. mdpi.comresearchgate.net

Hydroxylation Reactions and Stereoisomer Formation

The conversion of β-santalene to trans-β-santalol is a hydroxylation reaction, where a hydroxyl group (-OH) is added to the santalene molecule. This reaction is carried out by the aforementioned cytochrome P450 monooxygenases. igem.wikigoogle.com The specific stereochemistry of the resulting santalol is determined by the enzyme involved.

The CYP76F subfamily of enzymes catalyzes the hydroxylation of α-, β-, and epi-β-santalene, as well as α-exo-bergamotene, to produce a mixture of (Z) and (E) stereoisomers of the corresponding alcohols. plos.org For instance, the ratio of (Z) to (E) isomers for α- and β-santalol produced by these enzymes was found to be approximately 1:5 and 1:4, respectively. plos.org

In contrast, the enzyme SaCYP736A167 selectively synthesizes the (Z)-stereoisomers of santalols and bergamotol. nih.gov This stereoselectivity is crucial as the (Z)-isomers, including (Z)-β-santalol (which is structurally related to trans-β-santalol), are the most significant contributors to the characteristic aroma of sandalwood oil. mdpi.comresearchgate.net

Molecular Regulation of this compound Biosynthesis

The production of trans-β-santalol is not a constant process but is instead tightly regulated at the molecular level. This regulation ensures that the synthesis of this energetically expensive compound is controlled in response to developmental cues and environmental conditions. Transcriptional regulation, gene expression patterns, and the influence of external stressors all play a part in this complex orchestration.

Transcriptional Regulation Mechanisms (e.g., AREB Transcription Factors, GAL Regulatory System)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. In the context of santalol biosynthesis, several transcription factors have been implicated in regulating the expression of key enzyme-encoding genes.

One important family of transcription factors is the ABA-responsive element-binding protein/ABRE binding factors (AREB/ABF). mdpi.com These factors are known to be involved in plant responses to the hormone abscisic acid (ABA) and various stresses, including drought. mdpi.comnih.gov Research has shown that an AREB transcription factor, SaAREB6, directly binds to the promoter region of the SaCYP736A167 gene, leading to its upregulation. oup.comoup.com This interaction provides a direct link between environmental stress signals and the increased production of santalols. oup.com The promoter of SaCYP736A167 contains ABA-responsive elements (ABREs), which are the binding sites for these AREB transcription factors. researchgate.netnih.gov

In the realm of metabolic engineering, the GAL regulatory system in yeast (Saccharomyces cerevisiae) has been harnessed to control the biosynthesis of santalols in a heterologous host. nih.govacs.orgnih.gov By placing the genes for santalol biosynthesis under the control of GAL promoters, their expression can be induced by the presence of galactose. nih.govacs.org Overexpression of the transcriptional activator GAL4 has been shown to enhance the production of santalols in engineered yeast strains. nih.govacs.org

| Regulatory System | Key Components | Target Gene/Pathway | Effect |

| AREB-mediated Regulation | SaAREB6 (Transcription Factor) | SaCYP736A167 | Upregulation of gene expression, leading to increased santalol production, particularly under drought stress. oup.comoup.com |

| GAL Regulatory System (in yeast) | GAL4 (Transcriptional Activator), GAL promoters | Santalol biosynthetic pathway genes | Induction of gene expression in the presence of galactose, enabling controlled production of santalols. nih.govnih.govacs.org |

Gene Expression and Tissue Specificity

The genes involved in trans-β-santalol biosynthesis are not uniformly expressed throughout the sandalwood plant. Their expression is often localized to specific tissues and developmental stages, concentrating the production of sandalwood oil in the valuable heartwood.

Studies have shown that genes encoding key enzymes in the mevalonate (B85504) (MVA) pathway, the precursor pathway for all terpenoids, are constitutively expressed in various tissues, including roots, sapwood, heartwood, and leaves. nih.gov However, the expression levels can vary significantly between tissues. For example, some genes like SaMK are highly expressed in young leaves, while others like SaPMK show high expression in roots and mature leaves. dntb.gov.ua

The expression of SaCYP736A167, the gene responsible for producing the key (Z)-santalol isomers, is also tissue-specific. Analysis has shown that the promoter of this gene drives strong expression in the parenchyma cells of the stem cortex and phloem. mdpi.com This localization is consistent with the accumulation of sandalwood oil in the woody tissues of the tree. The expression of santalene synthase (SaSSY), another critical gene, is also subject to tissue-specific regulation. nih.gov

Environmental Stressors (e.g., Drought) and Biosynthetic Induction

The synthesis of secondary metabolites like trans-β-santalol is often a plant's response to environmental challenges. Abiotic stresses, particularly drought, have been shown to induce the production of santalols in Santalum album. oup.com

Chemical Synthesis of Trans Beta Santalol

Stereoselective and Enantioselective Synthetic Strategies

The advent of modern synthetic methodologies has enabled more precise control over the stereochemical intricacies of trans-β-santalol.

Diels-Alder Reaction Approaches

The Diels-Alder reaction has emerged as a powerful tool for constructing the bicyclo[2.2.1]heptane skeleton of trans-β-santalol. nih.govresearchgate.net Asymmetric Diels-Alder reactions, in particular, have been pivotal in establishing the desired stereochemistry early in the synthetic sequence. nih.govdntb.gov.ua For instance, the use of chiral catalysts in the cycloaddition of cyclopentadiene (B3395910) to α,β-unsaturated aldehydes has allowed for the enantioselective synthesis of key bicyclic intermediates. nih.govresearchgate.net The stereoselectivity of these reactions, whether favoring the exo or endo product, can be influenced by the choice of diene, dienophile, and catalyst, providing a versatile platform for accessing the correct stereoisomer. researchgate.net

Copper-Catalyzed Cyclization-Fragmentation Reactions of Enynols

A significant breakthrough in the synthesis of (−)-β-santalol was the development of a copper-catalyzed cyclization-fragmentation reaction of an enynol intermediate. nih.govresearchgate.netthieme-connect.com This elegant strategy, pioneered by Fehr and coworkers, involves the cyclization of an enynol to form a bicyclic intermediate, which then undergoes a fragmentation to generate a key aldehyde with high enantiomeric excess. researchgate.netthieme-connect.com This aldehyde serves as a crucial precursor to the final trans-β-santalol molecule. The choice of catalyst is critical in this transformation; while copper catalysts promote the desired cyclization-fragmentation pathway, other metals like platinum can lead to different products, such as cyclopropanated compounds. nih.govthieme-connect.com

Other Organometallic Catalysis in trans-β-Santalol Synthesis

Beyond copper, other organometallic catalysts have found application in the synthesis of trans-β-santalol and its precursors. Gold-catalyzed cycloisomerization reactions have been explored, although they can sometimes lead to different reaction pathways compared to copper catalysis. thieme-connect.com Ruthenium complexes have also been utilized in reactions such as the 1,4-hydrogenation of dienes, which can be a key step in establishing the correct stereochemistry of the side chain. chimia.ch The development of these catalytic systems has been instrumental in improving the efficiency and selectivity of various synthetic steps.

Total Synthesis Methodologies

The culmination of these stereoselective strategies has led to several successful total syntheses of trans-β-santalol. researchgate.netresearchgate.net These synthetic routes often begin with the construction of the bicyclic core, followed by the elaboration of the side chain.

A notable example is the enantioselective total synthesis of (−)-β-santalol by Fehr and his team. nih.govresearchgate.net Their approach commenced with an asymmetric Diels-Alder reaction to form an enantioenriched bicyclic adduct. nih.gov This was followed by a series of transformations to generate the key enynol precursor for the copper-catalyzed cyclization-fragmentation reaction. nih.govresearchgate.net The resulting aldehyde was then converted to (−)-β-santalol through a Wittig reaction to install the (Z)-alkene in the side chain. researchgate.net

The following table provides a summary of key reactions and intermediates in selected total syntheses of trans-β-santalol.

| Key Reaction | Starting Materials/Key Intermediates | Catalyst/Reagent | Reference |

| Asymmetric Diels-Alder Reaction | Cyclopentadiene, α,β-Unsaturated Aldehyde | Chiral Amine Catalyst | nih.gov |

| Copper-Catalyzed Cyclization-Fragmentation | Enynol Intermediate | Cu(MeCN)₄BF₄ | researchgate.netthieme-connect.com |

| Wittig Reaction | Aldehyde Precursor, Phosphonium Ylide | n-Butyllithium | researchgate.net |

The ongoing research in this area continues to refine existing synthetic routes and explore novel methodologies, driven by the enduring demand for this iconic fragrance molecule.

Biotechnological Production and Metabolic Engineering of Trans Beta Santalol

Heterologous Host Systems for Biosynthesis

The production of trans-beta-santalol in heterologous hosts involves the introduction of the necessary biosynthetic genes, primarily a santalene synthase to produce the precursor β-santalene, and a cytochrome P450 monooxygenase to hydroxylate it to this compound. plos.orgresearchgate.net

Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli, Rhodobacter sphaeroides)

Microbial systems are favored for their rapid growth, well-characterized genetics, and scalability. researchgate.net

Saccharomyces cerevisiae : This yeast is a popular choice for producing sesquiterpenoids like santalol (B192323). mdpi.comresearchgate.net It possesses a native mevalonate (B85504) (MVA) pathway that synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the immediate precursor to santalene. sci-hub.senih.gov Researchers have successfully engineered S. cerevisiae to produce santalenes and santalols by introducing santalene synthase and cytochrome P450 genes. sci-hub.seresearchgate.net

Escherichia coli : This bacterium is another workhorse of metabolic engineering. While it naturally utilizes the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for isoprenoid precursor synthesis, the heterologous mevalonate pathway from S. cerevisiae has been successfully introduced to enhance the production of terpenoids. google.com Engineered E. coli strains expressing santalene synthase and a cytochrome P450 have been developed for santalol production. google.com

Rhodobacter sphaeroides : This bacterium has been utilized for the commercial production of santalols. acs.orgnih.gov It is genetically modified to ferment sugars into a mixture of santalol isomers, including this compound. acs.orgnih.gov

Plant and Moss Systems (e.g., Physcomitrella patens)

Plant and moss systems offer the advantage of possessing native machinery for terpenoid biosynthesis, including the compartmentalization of pathways which can be beneficial. frontiersin.org

Physcomitrella patens : The moss Physcomitrella patens has been engineered to produce sesquiterpenoids like patchoulol and α/β-santalene, the precursor to santalol. unimi.itfrontiersin.orgresearchgate.net By expressing a santalene synthase, researchers have demonstrated the potential of this moss as a photosynthetic platform for producing santalene. unimi.itnih.gov Further engineering to include the appropriate cytochrome P450 could enable this compound production.

Strategies for Enhanced this compound Yield

To improve the economic viability of microbial fermentation, various metabolic engineering strategies are employed to increase the yield of this compound.

Overexpression of Rate-Limiting Enzymes

A common strategy is to increase the expression of enzymes that catalyze slow steps in the biosynthetic pathway. mdpi.com

Mevalonate Pathway Enzymes : In S. cerevisiae, the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting step in the MVA pathway. mdpi.comresearchgate.net Overexpressing a truncated, soluble form of HMGR (tHMG1) has been shown to significantly boost the metabolic flux towards FPP, thereby increasing the availability of the precursor for santalene synthesis. researchgate.netnih.gov Overexpression of other MVA pathway genes has also been explored to enhance terpenoid production. mdpi.com

Farnesyl Pyrophosphate Synthase (FPPS) : Increasing the levels of FPPS, the enzyme that synthesizes FPP, can also enhance the production of downstream sesquiterpenes. nih.gov

Enzyme Engineering and Directed Evolution

The performance of the heterologously expressed enzymes can often be improved through protein engineering.

Santalene Synthase : Santalene synthases from different plant sources produce varying ratios of santalene isomers. nih.gov Directed evolution and rational design have been used to alter the product specificity of these enzymes. For instance, a single amino acid mutation (F441V) in a santalene synthase from Clausena lansium (SanSyn) was shown to convert it from a highly specific α-santalene producer to an enzyme that can also synthesize β-santalene. researchgate.netresearchgate.net This allows for the production of the desired β-santalene precursor for this compound synthesis. researchgate.net

Cytochrome P450s : The efficiency of cytochrome P450 enzymes, which are crucial for converting santalene to santalol, can be a bottleneck. nih.gov These enzymes often require a specific cytochrome P450 reductase (CPR) for optimal activity. nih.gov Engineering the P450s themselves, for example by modifying their N-terminal region to improve expression and solubility, is a key strategy. nih.gov Optimizing the P450-CPR redox system is critical for high-yield santalol production. researchgate.net

Pathway Optimization and Metabolic Flux Redirection (e.g., Mevalonate Pathway Engineering, Ergosterol Pathway Modulation)

A crucial aspect of metabolic engineering is to channel the metabolic flux towards the desired product and away from competing pathways. uq.edu.au

Mevalonate Pathway Engineering : Beyond simple overexpression, the entire MVA pathway can be fine-tuned. This includes introducing heterologous MVA pathway enzymes with superior kinetics, such as those from Enterococcus faecalis, into hosts like S. cerevisiae and E. coli to boost precursor supply. uq.edu.aursc.org

Ergosterol Pathway Modulation : In S. cerevisiae, the primary fate of FPP is its conversion to squalene (B77637) by squalene synthase (encoded by the ERG9 gene), leading to the synthesis of ergosterol, an essential component of the yeast cell membrane. unimi.itnih.gov To redirect FPP towards santalene production, the activity of ERG9 is often downregulated. researchgate.netnih.gov This can be achieved by replacing the native strong promoter of the ERG9 gene with a weaker or inducible promoter, such as the copper-repressible CTR3 promoter or the glucose-repressed HXT1 promoter. unimi.itmdpi.com This strategy has proven effective in increasing the production of various sesquiterpenes, including santalene. researchgate.netmdpi.com

| Host Organism | Key Engineering Strategy | Target Compound(s) | Reference |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, downregulation of ERG9 | Santalenes, Santalols | researchgate.netnih.gov |

| Escherichia coli | Heterologous expression of MVA pathway, santalene synthase, and P450 | Santalols | google.com |

| Rhodobacter sphaeroides | Fermentation of sugars with genetically modified strain | Santalols | acs.orgnih.gov |

| Physcomitrella patens | Expression of santalene synthase | α/β-Santalene | unimi.itfrontiersin.org |

Integration of Regulatory Systems (e.g., GAL Promoters)

In the metabolic engineering of microbial hosts for the production of this compound, the precise control of gene expression is paramount. Unregulated, high-level expression of pathway enzymes can lead to the accumulation of toxic intermediates, impose a severe metabolic burden on the host cell, and create pathway imbalances that limit the final product titer. To overcome these challenges, engineers integrate sophisticated regulatory systems, most notably inducible promoters, to achieve dynamic control over the synthetic pathway .

The galactose-inducible (GAL) system in Saccharomyces cerevisiae is a classic and powerful tool for this purpose. The GAL promoters (e.g., GAL1, GAL2, GAL7, GAL10) are tightly repressed in the presence of glucose and strongly induced by galactose. This binary control allows for a biphasic fermentation process: a growth phase where cells proliferate to a high density on glucose with the santalol pathway inactive, followed by a production phase initiated by switching the carbon source to galactose, thereby activating the expression of pathway enzymes .

Research has demonstrated the efficacy of using a library of promoters with varying strengths to fine-tune the metabolic flux towards santalol precursors. For instance, key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and the terminal enzyme, santalene synthase (SSy), can be placed under the control of different promoters to balance the supply of the precursor farnesyl pyrophosphate (FPP) with its conversion to santalene. Using a strong promoter like pGAL1 for a rate-limiting enzyme while using a weaker promoter for another can prevent bottlenecks and the buildup of intermediates. Studies have shown that optimizing the relative expression levels of MVA pathway genes and the santalene synthase is a critical step in maximizing santalene yields, which is the direct precursor to santalol [10, 11].

The table below summarizes the application of different promoters in engineering yeast for the production of santalol precursors.

| Promoter | Controlled Gene(s) | Host Organism | Induction/Regulation Mechanism | Observed Outcome in Santalol/Precursor Pathway |

|---|---|---|---|---|

| pGAL1 (Strong) | Santalene Synthase (SaSSy), tHMG1 | Saccharomyces cerevisiae | Induced by galactose, repressed by glucose | High-level enzyme expression during production phase; achieved significant increases in santalene titer compared to constitutive promoters . |

| pGAL10 (Strong) | Cytochrome P450 Reductase (CPR) | Saccharomyces cerevisiae | Induced by galactose, repressed by glucose | Balanced expression with santalene synthase to ensure efficient oxidation of santalene to santalol. |

| pGAL7 (Medium-Strong) | MVA pathway enzymes (e.g., ERG20) | Saccharomyces cerevisiae | Induced by galactose, repressed by glucose | Used to modulate FPP precursor supply, avoiding depletion of essential sterols while maximizing flux to santalene . |

| pTEF1 (Constitutive) | MVA pathway enzymes | Saccharomyces cerevisiae | Constitutive (always on) | Often used as a baseline for comparison or for enzymes that are not toxic when overexpressed, providing constant precursor supply. |

Comparative Analysis of Biotechnological Production Platforms

The selection of a microbial host or "chassis" is a foundational decision in designing a process for the biotechnological production of this compound. The two most extensively studied platforms for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Each platform offers a unique set of advantages and disadvantages stemming from their fundamental biological differences [9, 15].

Saccharomyces cerevisiae is a eukaryotic organism that has several intrinsic advantages for producing plant-derived sesquiterpenoids like santalol. It naturally utilizes the MVA pathway for isoprenoid biosynthesis, providing a native pool of the key precursor, FPP. As a eukaryote, its endoplasmic reticulum (ER) provides a suitable environment for the functional expression and folding of eukaryotic enzymes, particularly the cytochrome P450 monooxygenase required to convert santalene into santalol. This P450 enzyme requires a partner, a cytochrome P450 reductase (CPR), and both can be co-localized to the ER membrane in yeast, mimicking their native cellular environment and facilitating efficient catalysis .

Escherichia coli , a prokaryote, is another popular host due to its rapid growth rate and the extensive availability of genetic tools. However, its native isoprenoid precursor pathway is the methylerythritol 4-phosphate (MEP) pathway, which is generally less suited for high-flux production of FPP-derived molecules compared to the MVA pathway. Consequently, engineering E. coli for high-level santalol production typically requires the heterologous expression of the entire MVA pathway from yeast or other organisms . Furthermore, the functional expression of membrane-bound eukaryotic P450 enzymes in the prokaryotic E. coli is notoriously challenging and often results in misfolding, inactivity, or low efficiency, representing a major bottleneck for the final conversion step to santalol .

The table below provides a comparative analysis of these two primary production platforms based on key metabolic and engineering criteria.

| Parameter | Saccharomyces cerevisiae (Yeast) | Escherichia coli (Bacterium) |

|---|---|---|

| Native Precursor Pathway | Mevalonate (MVA) pathway, naturally produces FPP in the cytosol. | Methylerythritol 4-phosphate (MEP) pathway. The MVA pathway must be heterologously expressed for high-yield production . |

| Key Engineering Strategies | Overexpression of MVA pathway genes (e.g., tHMG1, ERG20); integration of santalene synthase and a P450/CPR system; deletion of competing pathways (e.g., squalene synthesis) . | Heterologous expression of the MVA pathway; co-expression of santalene synthase; engineering of P450/CPR systems, often requiring fusion proteins or membrane engineering . |

| P450 Enzyme Expression | Highly favorable. The endoplasmic reticulum provides a native-like environment for folding and function of plant P450s and their reductase partners . | Challenging. Lack of ER leads to issues with membrane integration and proper folding, often resulting in low activity. Requires significant protein engineering efforts . |

| Achieved Precursor Titer (Santalene) | Titers exceeding 1 g/L have been reported in fed-batch fermentations . | Titers are generally lower for the full pathway, but significant santalene production (hundreds of mg/L) has been achieved . |

| Advantages | - GRAS (Generally Recognized as Safe) status.

| - Very fast growth rate.

|

| Disadvantages | - Slower growth compared to E. coli.

| - P450 expression is a major bottleneck.

|

Advanced Analytical Methodologies for Trans Beta Santalol

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for separating, identifying, and quantifying trans-beta-santalol from other constituents in sandalwood. The choice of technique depends on the required resolution, sensitivity, and analytical goal.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like this compound. mdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for identification.

GC-MS analysis of sandalwood oil can effectively determine the content of major constituents, including α-santalol and β-santalol. mdpi.com For instance, a study analyzing a commercial sandalwood oil found that β-santalol constituted 22.0% of the total content. mdpi.com However, standard single-column GC-MS can struggle to completely resolve all santalol (B192323) isomers, such as the co-elution of Z-α-trans-bergamotol with α-santalol, or the close retention times of other isomers. mdpi.comoup.comnih.gov This limitation can impede the precise measurement of individual component abundances. oup.comresearchgate.net Chemometric analysis combined with GC-MS data has been used to distinguish between different sandalwood species based on their chemical profiles.

Table 1: Example of GC-MS Parameters for Sandalwood Oil Analysis

| Parameter | Specification |

| Column | DB-5MS non-polar fused silica (B1680970) capillary (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector | Split/splitless, operated at 220°C (split mode) amazonaws.com |

| Carrier Gas | Helium (He) at a nominal flow of 1 mL/min amazonaws.com |

| MS Detector | Quadrupole analyser with electron impact (EI) ionization at 70 eV |

| MS Temperatures | Source: 230°C, Quadrupole: 150°C, Transfer Line: 280°C amazonaws.com |

| Scan Mode | 41–415 u amazonaws.com |

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. seejph.com This technique uses two columns with different selectivity (e.g., non-polar and polar), providing an orthogonal separation mechanism that can resolve analytes unresolved in a single column. seejph.com This increased peak capacity is particularly valuable for the complex mixture of isomers found in sandalwood oil, where many compounds have similar mass spectra. researchgate.netseejph.com

GCxGC coupled with Time-of-Flight Mass Spectrometry (TOFMS) provides high-resolution separation and rapid, accurate mass detection. seejph.com This combination allows for the detection and identification of previously "hidden" or co-eluting compounds, making it a superior choice for detailed quality control and authenticity analysis of sandalwood. oup.comresearchgate.netseejph.com Studies have demonstrated that GCxGC can sufficiently resolve the eight most important representative components in West Australian sandalwood oil, including epi-β-santalol and Z-β-santalol, allowing for their accurate quantification by Flame Ionization Detection (FID). oup.comnih.govoup.com This advanced method revealed 64 distinct peaks in one analysis of sandalwood powder, a significant increase over what is typically resolved with 1D GC-MS. seejph.com

High-Performance Thin-Layer Chromatography (HPTLC) has been explored as a simpler, cost-effective alternative to GC-based methods for the qualitative and quantitative assessment of sandalwood oil. HPTLC separates compounds on a plate coated with a stationary phase (like silica gel) using a liquid mobile phase. informaticsjournals.co.in The separated bands can be visualized and quantified using a densitometer.

Table 2: Comparison of HPTLC and GC for Sandalwood Oil Analysis

| Analytical Technique | Major Constituents Resolved | Sesquiterpenoid Content (Somatic Embryo) | Source |

| HPTLC | 9 | 55.75 ± 12.36 ng g⁻¹ FW | researchgate.net |

| GC | 16 | Not specified | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID/TOFMS)

Sample Preparation and Extraction Techniques for Analysis

The extraction of this compound from its natural source, typically the heartwood of Santalum species, is a critical first step before chromatographic analysis. rjpn.org The goal is to efficiently isolate the essential oil containing the target compound while minimizing degradation.

Common methods include:

Solvent Extraction : This involves using a solvent to dissolve the essential oil from finely ground wood powder. Hexane is often used due to its non-polarity, which efficiently extracts the oil. rjpn.org Other solvents like ethanol (B145695) are also employed. etsu.edu The process can be performed using a Soxhlet apparatus, which cycles fresh solvent over the material, or through simpler methods like sonication, where ultrasonic waves facilitate extraction into a solvent like n-hexane. rjpn.org

Distillation : Steam distillation and hydrodistillation are traditional methods where steam is passed through the wood material, causing the volatile essential oils to evaporate. The vapor is then condensed and collected. etsu.eduunimi.itd-nb.info

Supercritical Fluid Extraction (SFE) : This modern technique uses supercritical CO₂ as a solvent. It is highly effective, and by controlling pressure and temperature, the extraction can be made more selective. SFE with CO₂ has been shown to yield high-quality oil with a significant concentration of α- and β-santalol. unimi.itgoogle.com

After initial extraction, the crude extract is typically filtered and the solvent is removed, often by rotary evaporation, to yield the concentrated essential oil ready for analysis. rjpn.org

Isomer Resolution and Stereochemical Analysis

A significant analytical challenge in the study of this compound is its separation from a host of closely related isomers. Sandalwood oil contains multiple santalol isomers, including α-santalol, β-santalol, and their respective epi and cis/trans (Z/E) forms, which often exhibit nearly identical mass spectra and close retention times in standard GC systems. researchgate.net

The separation of these isomers is critical for accurate quantification and authenticity assessment. While single-column GC-MS often fails to provide baseline separation, advanced techniques are required for complete resolution. oup.comnih.gov

Enantioselective Gas Chromatography : To resolve enantiomers (mirror-image stereoisomers), specialized chiral stationary phases are used in GC. These phases, often based on cyclodextrin (B1172386) derivatives, interact differently with each enantiomer, allowing for their separation and the determination of enantiomeric purity in a sample. oup.com

Multi-dimensional Chromatography (GCxGC) : As discussed previously, the superior resolving power of GCxGC is highly effective at separating complex isomeric mixtures that co-elute in one-dimensional GC. researchgate.netseejph.com

Preparative Chromatography : Techniques like medium pressure liquid chromatography (MPLC) using a silver nitrate-impregnated silica gel can be used to isolate and purify specific isomers. One study successfully used this method to obtain highly pure (Z)-α-santalol; however, (Z)-β-santalol remained with its inseparable epi-isomer, highlighting the extreme difficulty of separating certain isomers. researchgate.net

Spectroscopic Methods : Beyond chromatography, techniques like Raman Optical Activity (ROA) spectroscopy have been investigated for the determination of the absolute stereochemistry of chiral molecules like α-santalol, offering a promising tool for detailed structural analysis. researchgate.net

The successful resolution and analysis of this compound and its isomers are essential for understanding the composition of sandalwood oil and for ensuring the quality and authenticity of products in the perfumery and traditional medicine industries. seejph.comresearchgate.net

Biological Activities and Molecular Mechanisms of Trans Beta Santalol

Antimicrobial Mechanisms

trans-beta-Santalol exhibits a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral effects. The mechanisms behind these activities are multifaceted and involve direct interactions with microbial structures and interference with essential cellular processes.

Antibacterial Activity

The antibacterial properties of β-santalol have been noted against various bacterial strains. ontosight.aijneonatalsurg.com While the precise mechanisms are not fully elucidated, evidence suggests that, like other essential oils, its action may involve the disruption of bacterial membrane integrity. jcadonline.com This disruption can lead to leakage of cellular contents and ultimately, cell death.

Studies have demonstrated the activity of santalols against both Gram-positive and Gram-negative bacteria. jneonatalsurg.com For instance, α- and β-santalol have shown efficacy against Staphylococcus aureus and S. typhimurium. jneonatalsurg.com It has also been reported to have activity against oral pathogens such as Streptococcus mutans and Lactobacillus acidophilus, potentially by binding to bacterial receptors. biosynth.com

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory activity | jneonatalsurg.comiiarjournals.org |

| S. typhimurium | Inhibitory activity | jneonatalsurg.com |

| Streptococcus mutans | Inhibitory activity | biosynth.com |

| Lactobacillus acidophilus | Inhibitory activity | biosynth.com |

| Helicobacter pylori | Antibacterial qualities | jneonatalsurg.com |

Antifungal Mechanisms

The antifungal activity of santalols has been demonstrated against various fungi, including the dermatophyte Trichophyton rubrum. nih.govnih.govchemfaces.com One of the proposed mechanisms for its antifungal action is the interference with fungal cell wall synthesis. researchgate.net

A significant aspect of its antifungal mechanism is its antimitotic effect, which involves interference with microtubule assembly. nih.govnih.govchemfaces.comresearchgate.net Studies on α-santalol, a closely related isomer, have shown that it can induce morphological changes in fungal hyphae similar to those caused by the antimitotic drug griseofulvin. nih.govnih.govresearchgate.netscience.gov This suggests that santalols may disrupt fungal cell division by interfering with the formation of microtubules, which are essential for mitosis. nih.govnih.govchemfaces.comresearchgate.net Specifically, both α- and β-santalol have been found to bind to tubulin, inhibiting its polymerization and the formation of microtubules. wikiphyto.org

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against the influenza A virus. jneonatalsurg.comwikiphyto.org Research has shown that β-santalol can inhibit the replication of the influenza A/HK (H3N2) virus in vitro. jcadonline.comnih.govresearchgate.net At a concentration of 100 µg/mL, it exhibited an 86% reduction in the virus-induced cytopathic effect in MDCK cells. nih.govresearchgate.netthieme-connect.com

The primary mechanism of its anti-influenza action appears to be the inhibition of viral RNA synthesis, specifically targeting late viral RNA synthesis. nih.govresearchgate.netthieme-connect.com This effect was observed to be comparable to that of the antiviral drug oseltamivir. nih.govresearchgate.netthieme-connect.com Furthermore, there are suggestions that santalols may be effective against other DNA and RNA viruses, including the Herpes simplex virus (HSV-1 and HSV-2) and human papillomavirus (HPV). jcadonline.comiiarjournals.orggoogle.comresearchgate.net

| Virus | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Influenza A/HK (H3N2) | MDCK | 100 µg/mL | 86% reduction in cytopathic effect; Inhibition of late viral RNA synthesis. | nih.govresearchgate.netthieme-connect.com |

| Herpes Simplex Virus (HSV-1, HSV-2) | in vitro | Not specified | Inhibition of viral replication. | jcadonline.comiiarjournals.org |

Antioxidant Mechanisms

This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species and modulate cellular antioxidant defense pathways. nih.gov

Reactive Oxygen Species Scavenging

This compound has demonstrated the ability to directly scavenge free radicals. informahealthcare.com In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have confirmed the free radical scavenging activity of both α- and β-santalol. nih.gov The IC50 value for DPPH reduction by β-santalol was found to be 34.87 ± 0.97 μM. nih.gov

Furthermore, in cellular models, β-santalol has been shown to reduce intracellular levels of reactive oxygen species (ROS). nih.gov In C. elegans exposed to oxidative stress, β-santalol significantly decreased the accumulation of intracellular ROS. nih.govnih.gov This direct scavenging activity contributes to its protective effects against oxidative damage.

Cellular Antioxidant Defense Pathways

Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by activating key signaling pathways. A crucial pathway modulated by santalols is the SKN-1/Nrf2 pathway. nih.govacs.orgnih.govrsc.org In C. elegans, both α- and β-santalol have been shown to activate the transcription factor SKN-1 (the nematode ortholog of mammalian Nrf2). nih.govacs.orgnih.govrsc.org

Activation of SKN-1/Nrf2 leads to the upregulation of a battery of downstream antioxidant and detoxification genes, including gst-4 (glutathione S-transferase-4), gcs-1 (gamma-glutamylcysteine synthetase-1), and gsr-1 (glutathione reductase-1). acs.org Studies have shown that treatment with santalol (B192323) isomers leads to increased mRNA transcript levels of these antioxidant genes. acs.org This activation of the cellular defense machinery provides a more sustained antioxidant effect compared to direct scavenging alone. The essential oil of Santalum album, rich in santalols, has been shown to protect neural cells against oxidative damage by activating the Nrf2/HO-1 (heme oxygenase-1) antioxidant mechanism. cabidigitallibrary.org

Anti-Inflammatory Mechanisms

This compound, a significant sesquiterpene alcohol found in sandalwood oil, demonstrates notable anti-inflammatory properties through various molecular interactions. Research indicates that it is a primary active component responsible for the oil's medicinal effects. livingtumorlab.comscitechnol.com

This compound plays a crucial role in mitigating the inflammatory response by modulating key enzymes and their metabolic products in the arachidonic acid cascade. Studies have shown that purified β-santalol is as effective as its isomer, α-santalol, in suppressing pro-inflammatory events. iiarjournals.orgiiarjournals.org In co-cultures of human skin cells stimulated by lipopolysaccharides (LPS), purified β-santalol effectively suppressed the production of arachidonic acid metabolites, including prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. livingtumorlab.comiiarjournals.org This action suggests an inhibitory effect on the cyclooxygenase (COX) pathways, mirroring the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. livingtumorlab.com

In addition to the COX pathway, sandalwood oil has been reported to inhibit 5-lipoxygenase (5-LOX) activity, a key enzyme in the synthesis of leukotrienes, which are potent inflammatory mediators. iiarjournals.orgiiarjournals.orgd-nb.info An in-silico analysis further identified this compound as a compound with the potential to interact with and inhibit the 5-LOX enzyme. semanticscholar.org

| Inflammatory Mediator | Effect of beta-Santalol (B49924) | Cell/Study Type |

| Prostaglandin E2 | Suppression | LPS-stimulated human skin cell co-cultures |

| Thromboxane B2 | Suppression | LPS-stimulated human skin cell co-cultures |

| 5-Lipoxygenase (5-LOX) | Inhibition (predicted) | In-silico molecular docking |

This table summarizes the observed and predicted effects of beta-santalol on key inflammatory mediators based on available research. livingtumorlab.comiiarjournals.orgsemanticscholar.org

The anti-inflammatory effects of this compound are also linked to its ability to interfere with cellular signaling pathways that trigger inflammation. Research has demonstrated that both East Indian and Western Australian sandalwood oils, for which β-santalol is a major active constituent, significantly suppress the secretion of numerous pro-inflammatory cytokines and chemokines stimulated by LPS in skin cells. livingtumorlab.com Purified β-santalol was shown to equivalently suppress the production of five key indicator cytokines and chemokines at concentrations proportional to its presence in the oils. livingtumorlab.com This suggests that β-santalol can interrupt the signaling cascade initiated by inflammatory triggers like LPS. Furthermore, evidence points toward the potential for this compound to be an initial trigger in activating the Th17 signaling pathway. heraldopenaccess.us

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-2, 5-Lipoxygenase)

Cellular and Molecular Anti-Cancer Mechanisms

While much of the research into the anti-cancer properties of sandalwood oil has focused on its most abundant constituent, α-santalol, specific studies have identified cytotoxic activities for β-santalol derivatives against cancer cells. researchgate.net

A key mechanism in cancer prevention and treatment is the induction of apoptosis, or programmed cell death, in malignant cells. Research has demonstrated that cis-beta-santalol, a stereoisomer of this compound, and its derivative, β-santaldiol, induce apoptotic cell death in human promyelocytic leukemia (HL-60) cells. researchgate.net This finding highlights the potential of β-santalol derivatives to selectively target and eliminate cancer cells. researchgate.net The induction of apoptosis is a critical anti-cancer mechanism reported for sandalwood compounds, which often involves the activation of caspase enzymes. iiarjournals.orgnih.gov For instance, studies on α-santalol have shown apoptosis induction through both intrinsic and extrinsic pathways, with activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases. researchgate.netnih.gov

| Compound | Effect | Cell Line |

| cis-beta-Santalol | Induces Apoptotic Cell Death | HL-60 (Human Promyelocytic Leukemia) |

| beta-Santaldiol | Induces Apoptotic Cell Death | HL-60 (Human Promyelocytic Leukemia) |

This table presents findings on the apoptotic effects of beta-santalol derivatives in a specific cancer cell line. researchgate.net

The regulation of the cell cycle is a critical process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. iiarjournals.orgiiarjournals.org Many anti-cancer agents function by causing cell cycle arrest, thereby preventing cancer cells from dividing. Extensive research on α-santalol has shown its ability to induce cell cycle arrest, typically at the G2/M phase, in various cancer cell lines, including breast and skin cancer. iiarjournals.orgnih.govinformahealthcare.com This arrest is associated with the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and cell division cycle (Cdc) proteins. nih.govinformahealthcare.com While the ability to induce cell cycle arrest is a prominent anti-cancer mechanism for sandalwood's components, specific studies detailing the direct effects and molecular pathways for this compound are not as extensively documented as for α-santalol.

Inhibiting the proliferation of cancer cells is a fundamental goal of cancer therapy. Studies have confirmed that α-santalol inhibits cell viability and proliferation in a concentration and time-dependent manner in breast cancer cells. nih.govinformahealthcare.com Pre-treatment with α-santalol has also been shown to significantly inhibit UVB-induced epidermal cell proliferation in animal models by reducing the expression of markers like proliferating cell nuclear antigen (PCNA) and Ki-67. informahealthcare.com Although β-santalol shares anti-inflammatory properties with α-santalol, specific research focusing on its distinct molecular mechanisms for modulating the proliferation of neoplastic cells is less common in existing literature. livingtumorlab.comiiarjournals.org

Effects on Intracellular Signaling Pathways (e.g., β-catenin Localization)

Research into the effects of santalol isomers on intracellular signaling has revealed influences on pathways critical to cell migration and proliferation. Specifically, α-santalol has been shown to affect the localization of β-catenin. iiarjournals.org In studies using breast cancer cell lines, α-santalol treatment led to a noticeable shift in β-catenin localization from the cytosol to the nucleus. iiarjournals.org This translocation is significant as β-catenin is a key component of the Wnt signaling pathway, which, when activated, involves the nuclear translocation of β-catenin to regulate gene expression related to cell migration and proliferation. iiarjournals.orgelifesciences.org The alteration of β-catenin's subcellular location by α-santalol suggests a potential mechanism for its observed inhibitory effects on cancer cell migration. iiarjournals.org It is proposed that α-santalol may stabilize β-catenin in the cytoplasm, thereby preventing its nuclear functions. iiarjournals.org

Neurobiological and Anti-Aging Mechanisms

This compound, along with its isomer α-santalol, has demonstrated significant neuroprotective and anti-aging properties in various studies, primarily utilizing the model organism Caenorhabditis elegans. acs.orgfrontiersin.org These effects are largely attributed to its ability to maintain protein homeostasis and activate cellular stress response pathways. acs.orgfrontiersin.orgresearchgate.net

Effects on Protein Homeostasis and Aggregation (e.g., Transthyretin Amyloidogenesis, Amyloid-β, α-Synuclein)

A key aspect of the anti-aging and neuroprotective activity of santalol isomers is their ability to inhibit the aggregation of toxic proteins associated with age-related neurodegenerative diseases. acs.orgfrontiersin.org

Transthyretin (TTR) Amyloidogenesis: this compound has been identified as a potent inhibitor of transthyretin (TTR) aggregation. frontiersin.orgresearchgate.netnih.gov TTR is a protein that can misfold and form amyloid fibrils, leading to conditions like familial amyloid polyneuropathy. frontiersin.orgnih.gov In vitro studies have shown that this compound effectively inhibits the aggregation of both wild-type and the disease-associated Val30Met mutant TTR in a dose-dependent manner. frontiersin.orgnih.govvulcanchem.com It achieves this by stabilizing the native tetrameric structure of TTR, binding to the thyroxine-binding cavity, which in turn prevents the dissociation of the tetramer into amyloidogenic monomers. frontiersin.orgresearchgate.net

Amyloid-β (Aβ) and α-Synuclein Aggregation: The anti-aggregation properties of santalol isomers extend to other key proteins in neurodegeneration. Studies in C. elegans models have shown that treatment with santalol isomers can inhibit the aggregation of amyloid-β (Aβ1–42), a hallmark of Alzheimer's disease, and α-synuclein, which is central to Parkinson's disease. acs.orgacs.orgrsc.org By reducing the accumulation of these toxic protein aggregates, this compound helps to mitigate their pathological consequences. acs.orgfrontiersin.orgrsc.org

| Protein Aggregate | Model System | Key Findings |

| Transthyretin (TTR) | In vitro, C. elegans | Inhibits aggregation of wild-type and V30M mutant TTR by stabilizing the native tetramer. frontiersin.orgresearchgate.netnih.govvulcanchem.com |

| Amyloid-β (Aβ1–42) | C. elegans | Inhibits the aggregation of toxic Aβ1–42 peptides. acs.orgacs.org |

| α-Synuclein | C. elegans | Reduces the aggregation and toxicity of α-synuclein. frontiersin.orgrsc.org |

| Polyglutamine (polyQ) repeats | C. elegans | Inhibits the aggregation of polyQ repeats associated with Huntington's disease. acs.orgacs.org |

Activation of Stress Response Pathways (e.g., SKN-1/Nrf2, Autophagy, Proteasome)

The protective effects of this compound are mediated through the activation of key cellular stress response pathways that enhance protein homeostasis (proteostasis). frontiersin.orgresearchgate.netvulcanchem.com

SKN-1/Nrf2 Pathway: A primary mechanism is the activation of the SKN-1/Nrf2 transcription factor, a master regulator of antioxidant and detoxification genes. acs.orgfrontiersin.orgresearchgate.net Santalol isomers trigger the nuclear translocation of SKN-1, leading to the upregulation of its downstream targets like gst-4, gcs-1, and gsr-1. acs.orgacs.org This activation enhances the cell's capacity to combat oxidative stress, a major contributor to aging and neurodegeneration. acs.orgnih.gov

Autophagy and Proteasome: this compound also promotes the clearance of aggregated proteins by upregulating autophagy and proteasome activity. frontiersin.orgresearchgate.netvulcanchem.com Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates, and its induction by santalol has been observed through the monitoring of autophagy markers. frontiersin.orgvulcanchem.com Furthermore, an enhancement in proteasome activity, the cell's primary machinery for degrading misfolded proteins, has been noted following treatment with santalol isomers. frontiersin.orgresearchgate.netvulcanchem.com

Interplay with Signaling Modules (e.g., RTK/Ras/MAPK)

The activation of the aforementioned stress response pathways by santalol isomers is linked to upstream signaling modules, particularly the Receptor Tyrosine Kinase (RTK)/Ras/MAPK pathway. acs.org This signaling cascade is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and stress responses. nih.gove-jlc.orgnih.gov Research indicates that the effects of santalol isomers on SKN-1 activation are dependent on a functional RTK/Ras/MAPK pathway. acs.org By influencing this pathway, this compound can modulate the expression of genes involved in longevity and stress resistance. acs.orgacs.org

Other Investigated Biological Activities (e.g., Neuroleptic/Antipsychotic)

Beyond its anti-aging and neuroprotective effects, this compound has been investigated for other biological activities. Notably, it has been reported to possess neuroleptic-like properties. acs.org This suggests a potential for this compound to modulate neuropsychiatric functions, although the precise mechanisms underlying these effects require further elucidation.

Structure Activity Relationships Sar and Derivative Research of Trans Beta Santalol

Synthesis of trans-beta-Santalol Derivatives and Analogues

The synthesis of derivatives and analogues of trans-β-santalol is crucial for exploring the structural requirements for its characteristic sandalwood scent and biological activities. Researchers have developed various synthetic strategies to modify different parts of the trans-β-santalol molecule, including the bicyclic core, the side chain, and the hydroxyl group.

One approach involves the modification of the bulky bicyclic moiety. For instance, four isophorone (B1672270) analogues of β-santalol were synthesized where the hydrophobic region is a trimethylcyclohexene nucleus. This alteration, which extends the cyclopentene (B43876) part of related compounds by one methylene (B1212753) group, was found to drastically change the sandalwood odor to a woody note, only faintly reminiscent of sandalwood. This highlights the sensitivity of the sandalwood scent to the shape of the bulky hydrophobic part of β-santalol analogues. nih.gov Similarly, the synthesis of a tricyclic β-santalol derivative, which introduced a bulky aliphatic bridge near the quaternary C3-atom, resulted in a nearly odorless compound, further demonstrating the structural sensitivity of the sandalwood fragrance. nih.gov

Modifications to the side chain have also been a focus of synthetic efforts. The role of the 2-methyl group in the side chain of β-santalol derivatives was investigated by replacing it with a hydrogen atom, or ethyl or isopropyl groups. These modifications led to a complete loss of the sandalwood odor, indicating the critical nature of the methyl substituent at this position. nih.gov

Furthermore, semisynthetic methods starting from natural (−)-(Z)-β-santalol have been employed to prepare a series of eleven β-santalol analogues, including nine new derivatives. semanticscholar.org The synthesis of various sesquiterpenes and other organic compounds often uses α-santalol, a structural isomer of β-santalol, as a precursor.

Total synthesis of β-santalol itself has been achieved through various routes. One method relies on a Claisen rearrangement and an asymmetric Diels-Alder reaction starting from norbornanone, which yields a mixture of Z-β-santalol and E-β-santalol. iitkgp.ac.in Another enantioselective total synthesis of (−)-β-santalol utilized a copper-catalyzed cyclization-fragmentation of an enynol as a key step. researchgate.net

Influence of Stereochemistry on Biological and Sensory Activity

The stereochemistry of β-santalol and its derivatives plays a pivotal role in their biological and sensory properties. Even minor changes to the three-dimensional arrangement of atoms can lead to significant alterations in activity.

From a sensory perspective, the stereochemistry is highly specific for the characteristic sandalwood scent. Modifications at the bicyclic ring system or the side chain often result in a complete loss of the sandalwood fragrance. researchgate.net For example, while (−)-(E)-β-santalol possesses a scent similar to (−)-(Z)-β-santalol, it is much less intense and has a more woody and medicinal character. researchgate.net The configuration of the double bond in the side chain is also crucial; the natural Z-isomer is considered to have the more desirable fragrance profile. iitkgp.ac.inmdpi.com Furthermore, epi-compounds, which have the side chain in the endo-position, only exhibit a sandalwood odor in a few specific derivatives. researchgate.net

Biologically, different isomers of santalol (B192323) have shown varied activities. Both α- and β-santalol contribute to the bioactivity of sandalwood oil. acs.orgacs.org Studies on C. elegans have shown that both isomers can extend lifespan and inhibit protein aggregation, with β-santalol exhibiting higher activity at lower doses than α-santalol. acs.orgacs.org This difference in potency might be attributed to the presence of an unsaturated active alkene group in β-santalol. acs.org In the context of TTR amyloidogenesis, both α- and β-santalol have been shown to be potent inhibitors of TTR aggregation. nih.gov They act synergistically to reduce TTR aggregates and stabilize the native tetrameric structure of the protein. nih.gov

The anti-inflammatory properties of santalol isomers have also been investigated. Both α- and β-santalol can inhibit the arachidonic acid pathway, reducing the production of inflammatory mediators like prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. iiarjournals.org While both isomers are effective, β-santalol was found to be as effective as α-santalol in suppressing LPS-induced proinflammatory events in skin cell co-cultures. iiarjournals.org

Identification of Key Structural Motifs for Activity (e.g., Osmophoric Points)

The characteristic sandalwood odor of β-santalol and its analogues is attributed to the presence of specific structural features known as osmophoric points. It is postulated that three key osmophoric points are necessary for a molecule to elicit a sandalwood scent. nih.govnih.govresearchgate.net These points are:

A polar hydroxyl group: This functional group is a critical osmophoric point and its interaction with olfactory receptors is thought to be essential for the sandalwood fragrance. nih.gov

A bulky hydrophobic group: A voluminous, lipophilic moiety, such as the bicyclic system in β-santalol, is required at a certain distance from the hydroxyl group. nih.govresearchgate.net The shape and size of this bulky group are highly influential on the odor profile. nih.gov

A specific stereochemistry and molecular shape: The spatial arrangement of the molecule, particularly around the hydroxyl group, is highly specific. nih.gov

Research has shown that even small modifications to these key structural motifs can lead to a drastic reduction or complete loss of the sandalwood odor. For instance, altering the bulky group by replacing the bicyclic system with a trimethylcyclohexene nucleus significantly changes the odor from sandalwood to woody. nih.gov Similarly, replacing the exocyclic double bond of β-santalol with a cyclopropane (B1198618) ring, despite some similarities in their binding properties, leads to a complete loss of the characteristic sandalwood character. researchgate.net

The substitution at the quaternary carbon atom within the bicyclic system is also of great influence on the scent. researchgate.net Furthermore, the 2-methyl group in the side chain has been identified as a crucial element, as its replacement by other alkyl groups or a hydrogen atom results in the disappearance of the sandalwood odor. nih.gov These findings underscore the highly specific structural requirements for a molecule to be perceived as having a sandalwood fragrance.

Computational and In Silico Approaches to SAR Studies

Computational and in silico methods have become increasingly valuable tools in the study of structure-activity relationships (SAR) of trans-β-santalol and its analogues. These approaches provide insights into the molecular properties that govern their biological and sensory activities, and can guide the design of new derivatives with desired characteristics.

Molecular docking studies have been employed to understand the interactions of santalol isomers with biological targets. For example, to investigate their activity as cannabinoid receptor type II (CB2) ligands, molecular docking was used to predict the binding poses of α- and β-santalol within the CB2 receptor. researchgate.net These studies revealed that the piperazine (B1678402) structural moiety in a synthesized derivative was crucial for its binding affinity. researchgate.net Molecular dynamics simulations further confirmed the stability of the ligand-receptor complex. researchgate.net

In the context of TTR amyloidogenesis, in silico experiments have been used to elucidate how α- and β-santalol stabilize the TTR protein. nih.gov These studies showed that the santalol isomers directly interact with TTR, reducing the flexibility of the thyroxine-binding cavity and the homotetramer interface, which in turn increases the stability of the TTR tetramer and prevents its dissociation. nih.gov

The PASS (Prediction of Activity Spectra for Substances) web tool has been utilized to predict the pharmacological activities of compounds based on their structure. informaticsjournals.co.in This tool can estimate the probability of a molecule exhibiting various biological effects, including antibacterial activity. informaticsjournals.co.in

For understanding the sensory properties of sandalwood odorants, computational studies have focused on the molecular surface and electrostatic properties of β-santalol, which are considered critical for its aroma. iitkgp.ac.in These studies support the concept of three osmophoric points being responsible for the sandalwood tonalities. iitkgp.ac.in

Future Research Directions in Trans Beta Santalol Studies

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The increasing demand for β-santalol, a key component of sandalwood oil, has spurred research into sustainable production methods to alleviate the pressure on endangered Santalum species. rsc.org Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has emerged as a promising alternative to traditional extraction from plant sources. nih.govsci-hub.seresearchgate.netresearchgate.netnih.gov Future research in this area is focused on several key strategies to enhance the yield and efficiency of microbial santalol (B192323) production.

A primary objective is the optimization of the mevalonate (B85504) (MVA) pathway, which provides the precursor farnesyl pyrophosphate (FPP) for sesquiterpene synthesis. nih.govnih.govmdpi.com Strategies include overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), and down-regulating competing pathways, like the sterol biosynthesis pathway, by repressing the ERG9 gene. nih.govacs.orgresearchgate.net Researchers are exploring the use of different promoters to fine-tune the expression of these genes and achieve a balanced metabolic flux towards santalol production. nih.govacs.org

Another critical area is the engineering of the enzymes directly involved in santalol biosynthesis: santalene synthase (STS) and cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netnih.govmdpi.com Future work will likely involve enzyme engineering to improve the catalytic efficiency and specificity of these enzymes. nih.govmdpi.com For instance, modifying the active site of santalene synthase could alter the ratio of α- and β-santalene produced, while engineering CYPs could lead to more efficient conversion of santalenes to their corresponding santalols. mdpi.com The expression of these enzymes, particularly the membrane-bound CYPs, in microbial hosts presents a significant challenge that requires further optimization of the host's cellular machinery. nih.govmdpi.com

Finally, the development of robust and scalable fermentation processes is crucial for the industrial-scale production of β-santalol. This includes optimizing culture conditions, developing efficient downstream processing methods for product recovery, and utilizing alternative carbon sources to improve the economic viability of the process. sysbio.seunimi.it

| Research Area | Key Strategies | References |

| MVA Pathway Optimization | Overexpression of key enzymes (e.g., tHMG1), downregulation of competing pathways (e.g., ERG9 repression) | nih.govnih.govmdpi.comacs.orgresearchgate.net |

| Enzyme Engineering | Improving catalytic efficiency and specificity of Santalene Synthase and Cytochrome P450s | nih.govresearchgate.netnih.govmdpi.com |

| Subcellular Compartmentalization | Targeting the biosynthetic pathway to specific organelles (e.g., mitochondria, peroxisomes) | nih.govsci-hub.se |

| Fermentation & Downstream Processing | Optimization of culture conditions, product recovery methods, and use of alternative carbon sources | sysbio.seunimi.it |

Exploration of Novel Synthetic Methodologies

While biosynthetic production holds promise, the chemical synthesis of trans-β-santalol remains an active area of research, driven by the desire for stereoselective and efficient routes to this valuable fragrance ingredient. nih.govresearchgate.net The complex bicyclic structure and the specific stereochemistry of the side chain present significant synthetic challenges. nih.govresearchgate.net

Future research is likely to focus on the development of new catalytic methods to achieve high enantioselectivity and diastereoselectivity. Copper-catalyzed reactions have shown promise in the enantioselective synthesis of (-)-β-santalol, and further exploration of different metal catalysts and ligands could lead to even more efficient and selective transformations. researchgate.net The development of novel cyclization strategies to construct the bicyclo[2.2.1]heptane core of β-santalol is another key area.

The synthesis of the (Z)-configured side chain is a well-known challenge. While the Wittig reaction has been traditionally used, it often suffers from low (Z)-selectivity and the generation of difficult-to-remove byproducts. google.com Future approaches may involve exploring alternative olefination reactions or developing new stereoselective reduction methods.

Furthermore, the development of more sustainable and atom-economical synthetic routes is a growing priority. This includes the use of renewable starting materials and the design of catalytic cycles that minimize waste. rsc.org The application of flow chemistry and other process intensification technologies could also improve the efficiency and scalability of β-santalol synthesis.

| Synthetic Challenge | Future Research Focus | References |

| Stereoselective Synthesis | Development of new metal-based catalysts (e.g., copper), exploration of novel ligands | researchgate.net |

| Bicyclic Core Construction | Novel cyclization strategies for the bicyclo[2.2.1]heptane system | nih.govresearchgate.net |

| (Z)-Side Chain Formation | Alternative olefination reactions, stereoselective reduction methods | google.com |

| Sustainability | Use of renewable starting materials, atom-economical catalytic cycles, process intensification | rsc.org |

Comprehensive Elucidation of Molecular Mechanisms Underlying Biological Activities

trans-β-Santalol has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govjcadonline.comjneonatalsurg.comiiarjournals.orgresearchgate.netmdpi.comacs.org However, the precise molecular mechanisms underlying these effects are not yet fully understood. Future research will aim to provide a more comprehensive picture of how this compound interacts with cellular targets and signaling pathways.

In the context of its anti-inflammatory effects, studies have shown that β-santalol can inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. jneonatalsurg.comiiarjournals.org Future investigations could delve deeper into the specific enzymes and transcription factors that are modulated by β-santalol in inflammatory pathways. For example, its effects on the 5-lipoxygenase pathway and the NF-κB signaling cascade warrant further investigation. iiarjournals.org

The antioxidant properties of β-santalol are also an area of active research. mdpi.comnih.gov Future studies could focus on identifying the specific cellular antioxidant defense mechanisms that are activated by β-santalol. This may involve investigating its ability to scavenge reactive oxygen species directly, as well as its potential to upregulate the expression of antioxidant enzymes through pathways such as the Nrf2 signaling pathway. nih.gov

The anticancer activity of β-santalol is a particularly promising area for future research. researchgate.net While its isomer, α-santalol, has been more extensively studied in this regard, β-santalol has also demonstrated cytotoxic effects against cancer cells. researchgate.net Future work should aim to identify the specific molecular targets of β-santalol in cancer cells and to elucidate the signaling pathways that lead to apoptosis and cell cycle arrest. researchgate.net Comparative studies with α-santalol could help to identify the structural features that are critical for anticancer activity.

| Biological Activity | Future Research Directions | References |

| Anti-inflammatory | Elucidation of effects on specific enzymes (e.g., 5-lipoxygenase) and signaling pathways (e.g., NF-κB) | jneonatalsurg.comiiarjournals.org |

| Antioxidant | Identification of activated cellular antioxidant defense mechanisms (e.g., Nrf2 pathway) | mdpi.comnih.gov |

| Anticancer | Identification of molecular targets, elucidation of apoptosis and cell cycle arrest pathways, comparative studies with α-santalol | researchgate.net |

Development of High-Throughput Analytical Platforms for Isomer Analysis

The analysis of santalol isomers, including trans-β-santalol, is crucial for quality control of sandalwood oil and for research into its biological activities. researchgate.netnih.govmdpi.com The presence of multiple isomers with similar chemical properties makes their separation and quantification challenging. nih.gov Future research in this area will focus on the development of more rapid, sensitive, and high-throughput analytical methods.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common technique for santalol analysis. researchgate.netmdpi.comsigmaaldrich.com However, achieving complete separation of all isomers can be difficult, often requiring specialized chiral columns or multi-dimensional GC techniques. researchgate.netoup.com Future developments may include the design of novel stationary phases for GC columns with improved selectivity for santalol isomers.

High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are also used for santalol analysis and purification. nih.gov The use of silver nitrate-impregnated silica (B1680970) gel has been shown to be effective for the separation of α- and β-santalol isomers. nih.gov Future research could explore other novel stationary phases and mobile phase combinations to improve separation efficiency. The development of high-performance thin-layer chromatography (HPTLC) methods also offers a potential for high-throughput screening. researchgate.net

Furthermore, there is a need for the development of analytical methods that can be easily implemented in industrial settings for routine quality control. This may involve the development of spectroscopic methods, such as near-infrared (NIR) spectroscopy, in combination with chemometrics for the rapid and non-destructive analysis of santalol content.

| Analytical Technique | Future Research Focus | References |

| Gas Chromatography (GC) | Development of novel stationary phases with improved selectivity, advancement of multi-dimensional GC techniques | researchgate.netoup.com |

| Liquid Chromatography (HPLC, MPLC, HPTLC) | Exploration of novel stationary phases (e.g., silver nitrate-impregnated silica), optimization of mobile phases, development of HPTLC for high-throughput screening | researchgate.netnih.gov |

| Spectroscopic Methods | Development of rapid and non-destructive methods (e.g., NIR spectroscopy) coupled with chemometrics for routine quality control |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for optimizing the synthesis of trans-beta-Santalol to ensure reproducibility?

- Methodology :

- Follow protocols for terpene synthesis, including stereochemical control via acid-catalyzed cyclization or enzymatic methods.

- Characterize purity using GC-MS (≥98% purity) and NMR (1H/13C) to confirm stereochemistry .

- Document reaction conditions (temperature, solvent, catalysts) in detail, adhering to reproducibility standards in the experimental section of manuscripts .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Catalyst | p-Toluenesulfonic acid (0.5–1.5 mol%) |

| Yield | 65–85% |

Q. How should researchers design in vitro assays to assess the antimicrobial efficacy of this compound?

- Methodology :

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%).

- Validate results via triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory mechanisms be systematically resolved?

- Methodology :

- Conduct a meta-analysis of in vivo studies (rodent models) to identify confounding variables (e.g., dosage, administration route) .

- Use PRISMA guidelines for literature screening and heterogeneity assessment (I² statistic) .

- Example workflow:

1. Define PICO criteria: Population (mice/rats), Intervention (this compound dosage), Comparison (placebo), Outcome (TNF-α/IL-6 levels).

2. Extract data from ≥10 studies; apply random-effects model.

3. Assess publication bias via funnel plots [[9, 10]].

- Key Considerations :

- Address variability in extraction solvents (ethanol vs. hexane) affecting bioavailability .

Q. What computational strategies are effective for predicting this compound’s interactions with olfactory receptors?

- Methodology :

- Use molecular docking (AutoDock Vina) with receptor structures (e.g., OR1A1) from Protein Data Bank .

- Validate predictions via in vitro calcium imaging assays in HEK293 cells expressing OR1A1 .

- Statistical Validation :

| Metric | Threshold |

|---|---|

| Binding Energy | ≤−6.0 kcal/mol |

| RMSD (ligand pose) | ≤2.0 Å |

Q. How can multi-omics approaches elucidate this compound’s role in modulating skin barrier function?

- Methodology :

- Integrate transcriptomics (RNA-seq of keratinocytes) and lipidomics (LC-MS of ceramides) .

- Apply pathway enrichment tools (DAVID, KEGG) to identify dysregulated genes (e.g., FLG, SPRR3) .

- Validate findings via siRNA knockdown in 3D epidermal models .

Data Analysis & Contradiction Management

Q. What statistical frameworks are robust for addressing variability in this compound’s cytotoxicity across cell lines?

- Methodology :

- Apply mixed-effects models to account for inter-study variability (e.g., cell passage number, culture media) .

- Use sensitivity analysis to identify outliers (e.g., Cook’s distance > 0.5) .

- Recommended Tools : R packages (

lme4,metafor) or Python (statsmodels) .

Q. How should researchers mitigate bias when interpreting this compound’s anxiolytic effects in preclinical studies?

- Methodology :

- Implement blinding and randomization in rodent behavioral assays (elevated plus maze, open field test) .

- Pre-register hypotheses and analysis plans to avoid HARKing (Hypothesizing After Results are Known) .

- Report effect sizes (Cohen’s d) with 95% confidence intervals .

Ethical & Reproducibility Considerations